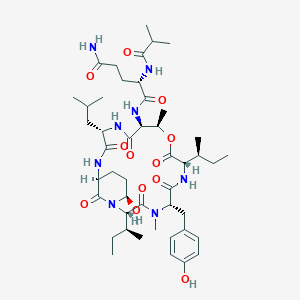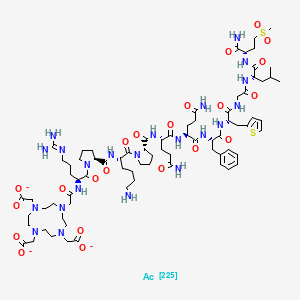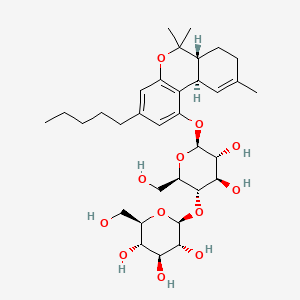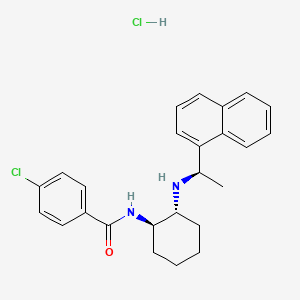![molecular formula C31H45N9O6S B10860991 (3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide](/img/structure/B10860991.png)
(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VD2173 epimer-1 is a racemic mixture of VD2173, a macrocyclic peptide inhibitor of hepatocyte growth factor-activating serine proteases. This compound has shown significant potential in inhibiting enzymes such as matriptase and hepsin, making it a valuable candidate for research in cancer treatment, particularly lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VD2173 epimer-1 involves the formation of a macrocyclic peptide structure through side chain cyclization. The process typically includes the following steps:
Peptide Synthesis: Linear peptide chains are synthesized using solid-phase peptide synthesis.
Cyclization: The linear peptides undergo cyclization through side chain interactions to form the macrocyclic structure.
Purification: The resulting macrocyclic peptides are purified using high-performance liquid chromatography to achieve high purity levels (≥95.0%).
Industrial Production Methods: Industrial production of VD2173 epimer-1 follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale solid-phase peptide synthesis is employed to produce significant quantities of the linear peptide.
Cyclization and Purification: The cyclization and purification steps are scaled up to accommodate industrial production needs, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: VD2173 epimer-1 primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing moieties.
Reduction: Reduction reactions can occur at the peptide bonds, leading to the formation of reduced peptides.
Substitution: Substitution reactions can take place at the amino acid residues, allowing for modifications of the peptide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with modified amino acid residues .
Scientific Research Applications
VD2173 epimer-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic peptide synthesis and reactions.
Biology: Investigated for its inhibitory effects on serine proteases, particularly matriptase and hepsin.
Medicine: Explored for its potential in cancer treatment, especially lung cancer, due to its ability to inhibit hepatocyte growth factor-activating serine proteases.
Industry: Utilized in the development of new therapeutic agents targeting serine proteases
Mechanism of Action
VD2173 epimer-1 exerts its effects by inhibiting hepatocyte growth factor-activating serine proteases. The compound binds to the active site of these enzymes, preventing their interaction with substrates. This inhibition blocks the activation of downstream signaling pathways involved in cancer cell proliferation and metastasis. The primary molecular targets include matriptase and hepsin, which are critical for tumor growth and progression .
Comparison with Similar Compounds
VD2173: The parent compound of VD2173 epimer-1, also a macrocyclic peptide inhibitor of serine proteases.
Camostat: A serine protease inhibitor used in research for its antiviral and anticancer properties.
Nafamostat: Another serine protease inhibitor with applications in anticoagulation and cancer research.
Uniqueness of VD2173 Epimer-1: VD2173 epimer-1 is unique due to its racemic mixture, which provides a broader range of inhibitory activity compared to its parent compound, VD2173. The macrocyclic structure of VD2173 epimer-1 enhances its stability and binding affinity to serine proteases, making it a more potent inhibitor .
Properties
Molecular Formula |
C31H45N9O6S |
|---|---|
Molecular Weight |
671.8 g/mol |
IUPAC Name |
(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide |
InChI |
InChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20?,21-,22-,23-/m0/s1 |
InChI Key |
IWSNQHXPYYMOLJ-KVROEHFOSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CCCCNC(=O)C[C@@H](C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1-hydroxy-4-(((2-((4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethoxy)carbonyl)amino)butane-1,1-diyl)bis(hydrogen phosphonate)](/img/structure/B10860934.png)
![cyclopropyl-dimethyl-[2-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyethyl]azanium](/img/structure/B10860944.png)
![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860950.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10860952.png)

![(2R)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid](/img/structure/B10860979.png)



![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid](/img/structure/B10861018.png)
